molecular formula C6H4F2N4 B8508501 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B8508501
M. Wt: 170.12 g/mol
InChI Key: SGMCGPUNBVSXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273052B2

Procedure details

2,2-Difluoro-N′-pyrazin-2-yl-acetohydrazide difluoroacetate 23b (2 g, 0.01 mol) was dissolved in 10 mL of polyphosphoric acid. After stirring at 140° C. for 7 hours, the reaction mixture was cooled to 50° C. and stirred for another 12 hours. The reaction mixture was poured into 50 mL of ice-water while hot, 30% aqueous ammonia was added dropwise until the pH of the reaction mixture was between 7 and 8, and the solution was extracted with ethyl acetate (30 mL×3). The organic phase was combined, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure. The resulting residue was dissolved in 30 mL of ethyl acetate and added with activated carbon. After stirring for 30 minutes, the mixture was filtered and the filtrate was concentrated under reduced pressure to obtain 3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine 23c (460 mg, yield 30%) as a yellow solid.
Name
2,2-Difluoro-N′-pyrazin-2-yl-acetohydrazide difluoroacetate
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)C(O)=O.[F:7][CH:8]([F:19])[C:9]([NH:11][NH:12][C:13]1[CH:18]=[N:17][CH:16]=[CH:15][N:14]=1)=O.N>>[F:7][CH:8]([F:19])[C:9]1[N:14]2[CH:15]=[CH:16][N:17]=[CH:18][C:13]2=[N:12][N:11]=1 |f:0.1|

Inputs

Step One
Name
2,2-Difluoro-N′-pyrazin-2-yl-acetohydrazide difluoroacetate
Quantity
2 g
Type
reactant
Smiles
FC(C(=O)O)F.FC(C(=O)NNC1=NC=CN=C1)F
Name
polyphosphoric acid
Quantity
10 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
ice water
Quantity
50 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
After stirring at 140° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 50° C.
STIRRING
Type
STIRRING
Details
stirred for another 12 hours
Duration
12 h
ADDITION
Type
ADDITION
Details
was added dropwise until the pH of the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate (30 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 30 mL of ethyl acetate
ADDITION
Type
ADDITION
Details
added with activated carbon
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
FC(C1=NN=C2N1C=CN=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 460 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.